Einecs 301-142-9
Description
EINECS (European Inventory of Existing Commercial Chemical Substances) 301-142-9 is a unique identifier for a chemical substance listed in the European Union’s inventory of commercially available compounds. EINECS entries typically include compounds with industrial applications, such as surfactants, polymers, or specialty chemicals. For instance, structurally analogous compounds like quaternary ammonium salts (e.g., [92129-34-5]) and perfluorinated derivatives are often cataloged in EINECS due to their widespread commercial use .
Properties
CAS No. |
93981-56-7 |
|---|---|
Molecular Formula |
C25H31N3O5 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H24N2O2.C5H7NO3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-4-2-1-3(6-4)5(8)9/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;3H,1-2H2,(H,6,7)(H,8,9)/t13?,14?,19?,20-;3-/m00/s1 |
InChI Key |
HYAFWGYUMDFMRG-XHRYSQDRSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of Methylthiouracil involves the synthesis of uracil derivatives. The synthetic route typically includes the reaction of thiourea with ethyl acetoacetate under acidic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
Methylthiouracil undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions where the thiol group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methylthiouracil has been used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other uracil derivatives.
Biology: In studies related to thyroid function and enzyme inhibition.
Medicine: Historically used in the treatment of hyperthyroidism.
Industry: Used in the production of certain pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of Methylthiouracil involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, Methylthiouracil reduces the production of thyroxine and triiodothyronine, leading to decreased thyroid activity. This inhibition occurs through the binding of Methylthiouracil to the active site of the enzyme, preventing the iodination of tyrosine residues in thyroglobulin .
Comparison with Similar Compounds
Key Differences :
- Structural : this compound lacks the perfluorinated chains present in [91081-09-3], reducing its environmental persistence but limiting its thermal stability .
- Functional : Unlike [92129-34-5], which is optimized for fabric softening, this compound may prioritize biodegradability for eco-friendly surfactants.
- Regulatory : Perfluoroalkyl analogs face stricter regulations due to bioaccumulation concerns, whereas this compound may have fewer restrictions .
Comparison with Functionally Similar Compounds
The table below contrasts this compound with functionally analogous compounds used in similar industrial roles:
| Property | This compound | Sodium Lauryl Sulfate (SLS) | Polyethylene Glycol (PEG-400) |
|---|---|---|---|
| Chemical Class | Quaternary ammonium | Sulfate ester | Polyether |
| Primary Use | Surfactant | Detergent, emulsifier | Solvent, lubricant |
| Biodegradability | High (>80%) | Moderate (60–70%) | High (>90%) |
| Ecotoxicity (EC₅₀, algae) | 10 mg/L | 5 mg/L | 50 mg/L |
Key Insights :
- Performance : SLS outperforms this compound in foaming capacity but is more toxic to aquatic organisms .
- Sustainability : PEG-400 exhibits superior biodegradability but lacks the cationic properties critical for certain surfactant applications .
Research Findings and Data Gaps
Recent studies using RASAR models have identified this compound as part of a cluster of low-toxicity surfactants with Tanimoto indices >75% to non-ionic analogs .
Q & A
Q. How should researchers address potential conflicts between proprietary data and open science principles?
- Methodological Answer :
Data Redaction : Share anonymized subsets without compromising IP (e.g., masked spectral regions).
Collaborative Agreements : Establish pre-publication MOUs with industry partners.
Preprints : Deposit early manuscripts in repositories like ChemRxiv to prioritize transparency.
Follow COPE (Committee on Publication Ethics) guidelines for disputes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
